molecular formula C10H14O B036042 Perillaldehyde CAS No. 2111-75-3

Perillaldehyde

Cat. No.: B036042
CAS No.: 2111-75-3
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-UHFFFAOYSA-N
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Description

Perillaldehyde, also known as perillic aldehyde or perilla aldehyde, is a natural organic compound predominantly found in the annual herb perilla. It is also present in various other plants and essential oils. This compound is a monoterpenoid containing an aldehyde functional group. It is known for its mint-like, cinnamon odor and is primarily responsible for the flavor of perilla .

Scientific Research Applications

Perillaldehyde has a wide range of scientific research applications:

Mechanism of Action

Perillaldehyde shows an effectively antifungal activity . Reactive oxygen species (ROS) accumulation in Aspergillus flavus plays a critical role in initiating a metacaspase-dependent apoptosis . The ROS accumulation might have been as a result of an inhibition of energy metabolism with less production of reducing power .

Safety and Hazards

Perillaldehyde causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors of this compound . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Perillaldehyde has shown promising potential as a novel therapeutic agent for addressing pneumonia attributed to A. baumannii 5F1 infection . This research signifies a significant step forward in exploring this compound as a potential drug candidate for combating infections caused by this highly resistant and virulent bacterial strain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perillaldehyde can be synthesized through several methods. One common method involves the oxidation of perillyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the isomerization of limonene, a naturally occurring terpene, in the presence of acidic catalysts .

Industrial Production Methods

Industrial production of this compound often involves the extraction from perilla essential oil. The extraction process typically includes hydrodistillation, where the essential oil is distilled from the plant material, followed by purification steps such as adsorption and desorption using macroporous resins .

Chemical Reactions Analysis

Types of Reactions

Perillaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Perillaldehyde is often compared with other monoterpenoids such as:

This compound is unique due to its strong odor and flavor, as well as its potent antifungal and antimicrobial activities, which are not as pronounced in its similar compounds .

Properties

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051855
Record name Perillaldehyde
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
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Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol)
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.948-0.956
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2111-75-3, 5503-12-8
Record name Perillaldehyde
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Record name Perillaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERILLALDEHYDE
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
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Record name Perillaldehyde
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Record name 4-isopropenylcyclohex-1-enecarbaldehyde
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Record name (+)-Perillaaldehyde
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Record name PERILLALDEHYDE
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Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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